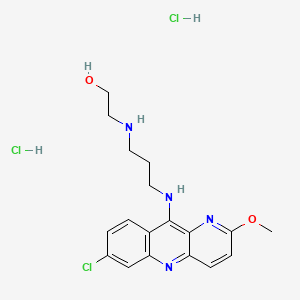
N-(2-Methylheptan-2-yl)dodecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylheptan-2-yl)dodecan-1-amine is a complex amine compound characterized by its long alkyl chains and nitrogen atom. This compound falls under the category of dialkylamines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylheptan-2-yl)dodecan-1-amine typically involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. For instance, the halogenoalkane is heated with ammonia, leading to the formation of the desired amine through a series of steps involving the formation of intermediate salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylheptan-2-yl)dodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines or hydrocarbons.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylheptan-2-yl)dodecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Methylheptan-2-yl)dodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its long alkyl chains allow it to interact with lipid membranes, potentially disrupting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylethanamine
- N-Ethylethanamine
- N-Methyl-1-propanamine
Uniqueness
N-(2-Methylheptan-2-yl)dodecan-1-amine is unique due to its specific structure, which includes long alkyl chains and a tertiary amine group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
50841-80-0 |
|---|---|
Molekularformel |
C20H43N |
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
N-(2-methylheptan-2-yl)dodecan-1-amine |
InChI |
InChI=1S/C20H43N/c1-5-7-9-10-11-12-13-14-15-17-19-21-20(3,4)18-16-8-6-2/h21H,5-19H2,1-4H3 |
InChI-Schlüssel |
WQABSJWASFRDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(C)(C)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




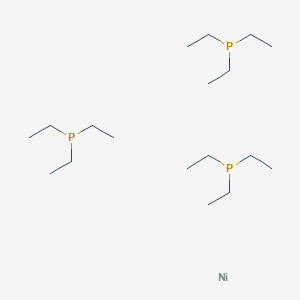
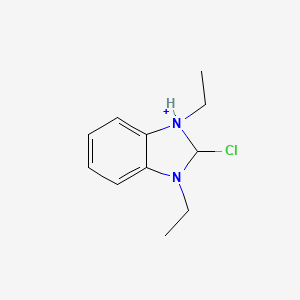

![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
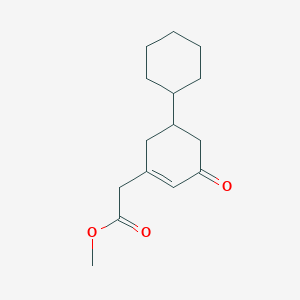

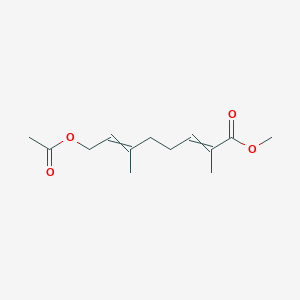

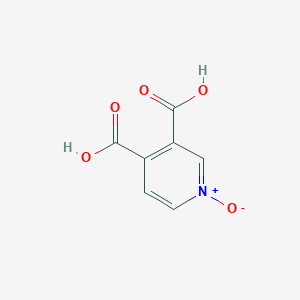
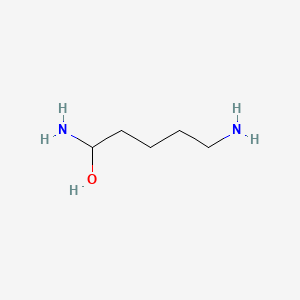
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
